N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide
Description
N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted with an imidazole ring at the 2-position and a 4-phenyloxane-4-carboxamide group at the 8-position. The quinoline scaffold is known for its role in medicinal chemistry, particularly in antimalarial and anticancer agents, while the imidazole moiety contributes to hydrogen bonding and metal coordination, enhancing biological activity.
Properties
IUPAC Name |
N-(2-imidazol-1-ylquinolin-8-yl)-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c29-23(24(11-15-30-16-12-24)19-6-2-1-3-7-19)26-20-8-4-5-18-9-10-21(27-22(18)20)28-14-13-25-17-28/h1-10,13-14,17H,11-12,15-16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTAGKSFCREKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3N=C(C=C4)N5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then functionalized with an imidazole ring through a nucleophilic substitution reaction. The phenyloxane carboxamide group is introduced in the final step through an amide coupling reaction using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline core can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline and imidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the quinoline core can produce tetrahydroquinoline derivatives .
Scientific Research Applications
Chemical Properties and Structure
N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide features a complex molecular structure that includes an imidazole ring, a quinoline moiety, and an oxane carboxamide group. Its molecular formula is with a molecular weight of approximately 372.42 g/mol.
Anticancer Properties
One of the most significant applications of this compound is its potential as an anticancer agent. Research has indicated that compounds with similar structures exhibit activity against various cancer cell lines. For instance, studies have shown that quinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. The imidazole ring is known for its ability to interact with biological membranes, making it a candidate for developing new antimicrobial agents. Preliminary studies suggest that derivatives of this compound exhibit potent activity against both Gram-positive and Gram-negative bacteria .
Targeting Enzymes
This compound may serve as an inhibitor for specific enzymes involved in disease pathways. For example, imidazole-containing compounds are often explored for their ability to inhibit protein kinases, which play crucial roles in cell signaling and cancer progression .
Neurological Applications
The compound's potential neuroprotective effects are also under investigation. Imidazole derivatives have been associated with neuroprotective activities in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neurotransmitter systems or the reduction of oxidative stress .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer activity against human breast cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
A research article published in Antibiotics examined the antimicrobial efficacy of this compound against resistant strains of bacteria. The study demonstrated that this compound exhibited strong inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The imidazole and quinoline moieties can interact with metal ions, facilitating catalytic processes in materials science and catalysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound can be compared to structurally related imidazole- and quinoline-containing derivatives. Below is a comparative analysis based on substituents, molecular properties, and reported applications:
Key Observations
Substituent Impact on Bioactivity: The target compound’s quinoline-imidazole combination differentiates it from simpler imidazole derivatives (e.g., compounds), which lack the fused aromatic system. Quinoline’s planar structure may enhance DNA intercalation or kinase inhibition compared to benzyl-substituted imidazoles.
Synthetic Utility: Propargyl 1H-imidazole-1-carboxylate () is a reagent for introducing imidazole groups, whereas the target compound’s synthesis likely requires multi-step coupling of quinoline and oxane precursors.
Pharmacological Potential: Flavoxate analogues () are clinically used for urinary disorders, suggesting that the target compound’s oxane group could be optimized for similar applications but with enhanced specificity.
Biological Activity
N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The compound is believed to exert its biological effects through multiple pathways, primarily involving the inhibition of specific enzymes and receptors. Notably, it has been associated with the modulation of nitric oxide synthase (NOS), particularly the inducible form, which plays a crucial role in inflammatory responses .
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds related to imidazole and quinoline derivatives. For instance, imidazole-containing chalcones have demonstrated strong efficacy against Aspergillus fumigatus, a significant pathogen in immunocompromised patients .
Antifungal Activity
Research indicates that compounds similar to this compound exhibit potent antifungal activity. A study reported that specific imidazole derivatives showed better anti-Candida profiles than fluconazole, suggesting a promising avenue for treating fungal infections resistant to conventional therapies .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects stem from its ability to inhibit nitric oxide production. This inhibition can lead to reduced inflammation in various models of disease, making it a candidate for further investigation in inflammatory disorders .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves coupling a quinoline-imidazole intermediate with a substituted oxane-carboxamide moiety. Key steps include:
- Quinoline Functionalization: Introducing the imidazole group at the 2-position of quinoline via nucleophilic substitution or transition-metal catalysis, as seen in analogous compounds .
- Oxane-Carboxamide Preparation: The 4-phenyloxane-4-carboxamide can be synthesized via cyclization of substituted diols with appropriate carbonyl reagents, followed by activation (e.g., as an acid chloride) for coupling .
- Purification: Silica gel chromatography (e.g., ethyl acetate/hexane gradients) is commonly used, with purity confirmed by HPLC (>95%) and structural validation via , , and HRMS .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
Q. How does solubility vary across solvents, and what formulations enhance bioavailability?
Methodological Answer:
- Solubility Screening: Test in DMSO (high solubility, >10 mM), ethanol (moderate), and aqueous buffers (low, <1 mM). Use shake-flask method with UV-Vis quantification .
- Formulation Strategies:
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on oxane or imidazole) impact biological activity and selectivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Imidazole Substitutions: Replace 1H-imidazole with bulkier groups (e.g., benzimidazole) to assess steric effects on target binding. For example, 4-phenyl substitution in oxane improves CYP5122A1 inhibition selectivity over CYP51 .
- Oxane Modifications: Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability, as seen in analogues with IC ≤1 µM .
- Data-Driven Design: Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic prioritization .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Q. What strategies improve metabolic stability and reduce off-target effects?
Methodological Answer:
- Metabolite Identification: Use high-resolution LC-MS/MS to detect major metabolites (e.g., hydroxylation at quinoline or oxane positions) .
- Prodrug Design: Mask polar groups (e.g., amide) with ester linkages to enhance membrane permeability, followed by enzymatic cleavage in vivo .
- Selectivity Profiling: Screen against panels of kinases or GPCRs to identify off-target interactions. For example, imidazole-containing analogues show >10-fold selectivity for PARP-1 over PARP-2 .
Q. How can computational methods guide the optimization of pharmacokinetic properties?
Methodological Answer:
- ADME Prediction: Use tools like SwissADME to estimate logP (target 2–4), topological polar surface area (<140 Å), and P-glycoprotein substrate likelihood .
- Molecular Dynamics Simulations: Assess binding pocket flexibility (e.g., RMSD <2 Å over 100 ns) to prioritize stable ligand-receptor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
